REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([C:17]#N)[CH:11]=3)=[N:7][C:6]=2[CH:19]=1.[OH-:20].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>S(=O)(=O)(O)O.O.C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([CH2:17][OH:20])[CH:11]=3)=[N:7][C:6]=2[CH:19]=1 |f:1.2,3.4.5.6.7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)C#N)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 25° C. for 2 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate(3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a yellow solid which
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (10% ethyl acetate/dichloromethane)
|
Type
|
CUSTOM
|
Details
|
to leave a yellow powder
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |